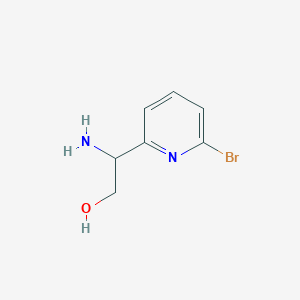

2-Amino-2-(6-bromopyridin-2-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

2-amino-2-(6-bromopyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H9BrN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2 |

InChI Key |

OMGUWDWNWSFKMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 6 Bromopyridin 2 Yl Ethanol

Established Synthetic Routes and Precursor Utilization

The synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol relies on the strategic functionalization of pyridine (B92270) precursors and the carefully orchestrated formation of the amino alcohol moiety. Protecting groups are crucial throughout these multi-step sequences to ensure regioselectivity and prevent unwanted side reactions.

Approaches via Pyridine Ring Functionalization

The construction of the 6-bromopyridin-2-yl scaffold is a foundational step in the synthesis of the target compound. Synthetic chemists typically employ pre-functionalized pyridine rings as starting materials. A common precursor is 2-amino-6-bromopyridine (B113427), which is commercially available. sigmaaldrich.com Another viable starting material is 2,6-dibromopyridine (B144722).

One established strategy involves nucleophilic aromatic substitution (SNAr) reactions on highly reactive halopyridines. beilstein-journals.org For instance, the synthesis of a related compound, rosiglitazone, utilizes a 2-chloropyridine (B119429) intermediate that undergoes SNAr with an amino alcohol. beilstein-journals.org A similar approach could be envisioned for this compound, where a suitably activated pyridine ring reacts with a nucleophile to build the side chain.

Functionalization can also be achieved through metal-catalyzed cross-coupling reactions or by generating organometallic pyridine intermediates. A patent for a related benzoyl pyridine compound describes a process involving the reaction of 2-bromopyridine (B144113) with n-butyllithium to form a pyridinyllithium species, which then reacts with an electrophile. google.com This highlights a method for creating a carbon-carbon bond at the 2-position of the pyridine ring.

A summary of potential precursor functionalization strategies is presented below.

| Precursor | Reaction Type | Reagent/Catalyst Example | Resulting Intermediate |

| 2,6-Dibromopyridine | Nucleophilic Substitution | Methylamine | 2-Bromo-6-methylaminopyridine georgiasouthern.edu |

| 2-Bromopyridine | Metal-Halogen Exchange | n-Butyllithium | Pyridin-2-yllithium google.com |

| 2-Chloropyridine | SNAr | N-methylethanolamine | 2-(pyridin-2-ylamino)ethanol derivative beilstein-journals.org |

| Guanine (as purine (B94841) example) | Halogenation | Phosphorus pentasulfide, then chlorine | 2-amino-6-chloropurine google.com |

Strategies Involving Amine and Alcohol Formation

The formation of the vicinal amino alcohol (or 1,2-amino alcohol) functional group is a critical transformation. Several general and robust methods are available for this purpose.

A prevalent strategy is the ring-opening of epoxides with amines. organic-chemistry.org This reaction can be catalyzed by acids or Lewis acids, and in some cases, proceeds efficiently in water without a catalyst. organic-chemistry.org For the target molecule, this would involve reacting 2-(6-bromopyridin-2-yl)oxirane with ammonia (B1221849) or a protected amine equivalent. The regioselectivity of the epoxide opening is a key consideration.

Another powerful approach is the reduction of α-amino ketones. This involves the synthesis of an intermediate such as 2-amino-1-(6-bromopyridin-2-yl)ethan-1-one, followed by the reduction of the ketone to the secondary alcohol.

A related method involves the reduction of α-azido ketones. A synthetic route could start with a ketone precursor, such as 2-bromo-6-acetylpyridine. This ketone can be converted to an α-azido ketone, which upon reduction, simultaneously yields both the amine and alcohol functionalities. The Staudinger reaction, for example, can selectively reduce the azide. nih.gov

The Sharpless Asymmetric Aminohydroxylation provides a direct route to amino alcohols from alkenes, though it can face challenges with regioselectivity. This would involve using 6-bromo-2-vinylpyridine as the starting alkene.

| Synthetic Strategy | Key Intermediate | Key Transformation | Reagents |

| Epoxide Ring-Opening | 2-(6-bromopyridin-2-yl)oxirane | Nucleophilic attack by amine | NH3, Lewis Acid (e.g., Zn(ClO4)2) organic-chemistry.org |

| α-Amino Ketone Reduction | 2-Amino-1-(6-bromopyridin-2-yl)ethanone | Ketone reduction | NaBH4 |

| α-Azido Ketone Reduction | 2-Azido-1-(6-bromopyridin-2-yl)ethanone | Azide and ketone reduction | H2/Pd-C or PPh3/H2O then NaBH4 nih.gov |

| Asymmetric Aminohydroxylation | 6-Bromo-2-vinylpyridine | C=C bond functionalization | Sharpless catalyst system |

Protecting Group Strategies in Synthesis

Given the presence of reactive amine and hydroxyl groups, protecting group chemistry is indispensable in the synthesis of this compound. jocpr.com The choice of protecting groups is dictated by their stability to various reaction conditions and the ability to remove them selectively, a concept known as orthogonality. researchgate.net

For the amino group, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are common choices. The Boc group is stable to many reaction conditions but is readily removed with acid, such as trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com The Cbz group is typically removed by catalytic hydrogenolysis.

For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are frequently used. These groups are robust but can be removed under mild conditions using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

In a multi-step synthesis, an orthogonal protecting group strategy is often employed. jocpr.com For example, a Boc-protected amine and a TBDMS-protected alcohol can be deprotected in separate steps without affecting each other, allowing for selective manipulation of either functional group. jocpr.comiris-biotech.de

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagent |

| Amine | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) iris-biotech.de |

| Amine | Benzyloxycarbonyl | Cbz, Z | H2, Pd/C |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine (B6355638) jocpr.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) |

| Hydroxyl | Benzyl | Bn | H2, Pd/C creative-peptides.com |

Novel and Efficient Synthetic Protocols

Recent advancements in organic synthesis have focused on developing more efficient and stereoselective methods for producing complex molecules like chiral amino alcohols.

Development of Stereoselective Syntheses

Stereoselective synthesis is crucial as the biological activity of chiral molecules often resides in a single enantiomer. The target compound has a stereocenter at the carbon bearing the amino and hydroxyl groups. Diastereoselective reactions are often guided by existing stereocenters or by the use of chiral auxiliaries. For example, the addition of organometallic reagents to chiral α-amino aldehydes can proceed with high diastereoselectivity.

Highly stereoselective methods for synthesizing amino alcohols often involve catalytic processes. Rhodium(II)-catalyzed 1,3-dipolar cycloadditions of carbonyl ylides to aldimines have been shown to produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. While this creates a β-amino acid derivative, similar principles can be applied to the synthesis of amino alcohols.

The synthesis of a single enantiomer, such as (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol, requires an enantioselective strategy. bldpharm.com

Catalytic Asymmetric Reduction: A leading method is the asymmetric reduction of a prochiral ketone precursor, such as 2-(N-protected-amino)-1-(6-bromopyridin-2-yl)ethan-1-one. This can be achieved using chiral catalysts like the Corey-Bakshi-Shibata (CBS) catalyst with a borane (B79455) source.

Biocatalysis: The use of enzymes offers a green and highly selective alternative. Engineered amine dehydrogenases (AmDHs), derived from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess (ee >99%). nih.gov This approach uses ammonia as the nitrogen source and a cofactor like NADH, which can be regenerated in situ. nih.gov A potential substrate for this biocatalytic transformation would be 1-hydroxy-1-(6-bromopyridin-2-yl)aceton.

Chiral Pool Synthesis: Another approach starts from a readily available chiral building block. For instance, a regioselective ring-opening of a chiral N-protected (aziridin-2-yl)methylphosphonate with a nucleophile can be used to synthesize enantiomerically enriched amino compounds. nih.gov

A summary of potential enantioselective methods is provided below.

| Method | Precursor | Catalyst/Enzyme | Key Advantage |

| Asymmetric Reduction | Prochiral α-amino ketone | Corey-Bakshi-Shibata (CBS) catalyst | High enantioselectivity for ketone reduction. |

| Asymmetric Aminohydroxylation | 6-Bromo-2-vinylpyridine | Chiral ligand-osmium complex | Direct conversion of alkene to amino alcohol. |

| Biocatalytic Reductive Amination | α-Hydroxy ketone | Engineered Amine Dehydrogenase (AmDH) | Excellent enantioselectivity (>99% ee), mild conditions. nih.gov |

| Asymmetric Epoxide Opening | meso-Epoxide + Aniline | Chiral sulfinamide organocatalyst | High yield and excellent enantioselectivity. organic-chemistry.org |

Diastereoselective Control in Synthesis

Achieving a high degree of diastereoselectivity is paramount in the synthesis of this compound to isolate the desired stereoisomer. Key strategies often revolve around the stereocontrolled reduction of a precursor ketone, 2-amino-1-(6-bromopyridin-2-yl)ethanone, or the use of chiral auxiliaries to direct the formation of the stereocenters.

One common approach is the diastereoselective reduction of α-amino ketones . The choice of reducing agent and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, the reduction of α-amino ketones can be influenced by the presence of a chelating metal, which can form a rigid cyclic intermediate, thereby directing the hydride attack from a less hindered face. Reagents like zinc borohydride (B1222165) are known to participate in such chelation-controlled reductions. The Felkin-Anh model can often predict the major diastereomer, where the largest group orients itself anti-periplanar to the incoming nucleophile. researchgate.netresearchgate.net

The use of chiral auxiliaries offers another powerful method for establishing the desired stereochemistry. wikipedia.orgresearchgate.net A chiral auxiliary can be temporarily attached to the precursor molecule to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. For the synthesis of this compound, a chiral auxiliary could be attached to the amine or a precursor carboxylic acid. For example, Evans oxazolidinones are well-established chiral auxiliaries that can be used to control the stereochemistry of alkylation or aldol (B89426) reactions, which could be adapted to build the carbon skeleton of the target molecule with high diastereoselectivity. researchgate.net

Furthermore, enzymatic resolutions or asymmetric transformations represent a highly selective method for obtaining the desired diastereomer. Biocatalysis, utilizing enzymes such as lipases or alcohol dehydrogenases, can selectively react with one enantiomer or diastereomer in a racemic or diastereomeric mixture, allowing for the separation of the desired isomer. mdpi.compostapplescientific.comnih.gov For example, a lipase (B570770) could be used to selectively acylate one of the enantiomers of a racemic mixture of this compound, allowing for the separation of the acylated and unreacted enantiomers.

| Method | Principle | Key Reagents/Conditions | Expected Outcome |

| Diastereoselective Reduction | Chelation control or steric hindrance directs hydride attack on a precursor α-amino ketone. | Zinc borohydride, L-Selectride®, K-Selectride® | High diastereomeric excess of either the syn- or anti-amino alcohol. |

| Chiral Auxiliaries | A recoverable chiral group directs the stereochemical outcome of a key bond-forming reaction. | Evans oxazolidinones, pseudoephedrine amides | Formation of a specific diastereomer of an intermediate, which is then converted to the target compound. |

| Enzymatic Methods | Enzymes selectively catalyze a reaction on one stereoisomer in a mixture. | Lipases, alcohol dehydrogenases | High enantiomeric or diastereomeric excess of the desired amino alcohol. |

Catalytic Methods in Synthesis

Catalytic methods offer efficient and atom-economical routes to this compound. These methods often involve transition metal catalysts to facilitate key bond-forming reactions.

A primary catalytic approach is the asymmetric hydrogenation of the precursor ketone , 2-amino-1-(6-bromopyridin-2-yl)ethanone. Chiral ruthenium, rhodium, or iridium complexes with chiral ligands, such as BINAP or DuPhos, can effectively catalyze the reduction of the ketone to the corresponding alcohol with high enantioselectivity. chemrxiv.orgacs.orgrsc.org The choice of catalyst, solvent, and reaction conditions is critical to achieving high yields and stereoselectivity.

Another significant catalytic strategy involves C-N bond formation reactions . The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be employed to introduce the amino group onto the pyridine ring. rsc.org While this would typically be used to form an arylamine, modifications of this methodology could potentially be adapted for the synthesis of the target molecule's precursors.

Furthermore, catalytic hydroamination reactions present an atom-economical approach. The direct addition of an amine to an alkene or alkyne precursor, catalyzed by transition metals, could be a potential route, although controlling the regioselectivity and stereoselectivity for this specific substrate would be a key challenge. researchgate.net

| Catalytic Method | Key Reaction | Catalyst System | Advantages |

| Asymmetric Hydrogenation | Reduction of 2-amino-1-(6-bromopyridin-2-yl)ethanone | Ru-, Rh-, or Ir-based catalysts with chiral ligands (e.g., BINAP) | High enantioselectivity, atom economy. |

| C-N Cross-Coupling | Amination of a suitable pyridine precursor | Palladium catalysts with phosphine (B1218219) ligands (e.g., Buchwald-Hartwig amination) | Versatile for forming C-N bonds. |

| Hydroamination | Direct addition of an amine to an unsaturated precursor | Transition metal catalysts | High atom economy, directness of the route. |

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly important in the synthesis of pharmaceutical intermediates. For the synthesis of this compound, several strategies can be employed to enhance its environmental profile. researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Whenever possible, reactions should be conducted in environmentally benign solvents such as water, ethanol (B145695), or supercritical CO2. conicet.gov.arrsc.org For the synthesis of pyridine derivatives, multicomponent reactions in ethanol or even water have been reported, offering a greener alternative to traditional organic solvents. nih.govacs.org

Solvent-free reactions , where the reactants are mixed without a solvent, represent an even more sustainable approach. rsc.orgrsc.orgresearchgate.net These reactions can be facilitated by grinding (mechanochemistry) or by heating the neat reactants, often in the presence of a solid-supported catalyst. This approach minimizes solvent waste and can lead to higher reaction rates and easier product purification.

Reduced Waste Methodologies

Minimizing waste is a cornerstone of green chemistry. This can be achieved through various strategies, including the use of catalytic reactions, which reduce the need for stoichiometric reagents, and by designing syntheses with high atom economy. researchgate.net

One-pot reactions or tandem/domino reactions , where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can significantly reduce waste and improve efficiency. nih.gov This approach minimizes solvent usage for workups and purifications and reduces material losses between steps.

Recycling of catalysts and reagents is another crucial aspect of waste reduction. Heterogeneous catalysts, which are in a different phase from the reaction mixture, can be easily separated and reused. researchgate.net For instance, a solid-supported chiral catalyst for asymmetric hydrogenation could be filtered off and used in multiple reaction cycles. The recycling of solvents, where feasible, also contributes to a more sustainable process. google.com

| Green Chemistry Approach | Description | Examples |

| Benign Solvents | Use of non-toxic, renewable, and low-impact solvents. | Water, ethanol, supercritical CO2. |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using mechanochemistry or neat conditions. | Grinding reactants with a solid catalyst. |

| One-Pot Reactions | Multiple reaction steps performed sequentially in the same vessel. | A tandem reaction combining C-C and C-N bond formation. |

| Catalyst Recycling | Recovery and reuse of catalysts to reduce waste and cost. | Use of heterogeneous or immobilized catalysts. |

Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from the laboratory to a larger scale presents a unique set of challenges that require careful optimization of reaction parameters. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and reproducible process.

Process optimization involves systematically studying the effect of various reaction parameters to identify the optimal conditions. This includes:

Concentration: Increasing the concentration of reactants can improve throughput, but may also lead to side reactions or solubility issues.

Temperature and Pressure: These parameters need to be carefully controlled to ensure optimal reaction rates and selectivity, while also considering safety and energy consumption.

Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction efficiency is crucial for cost-effectiveness and reducing potential contamination of the final product.

Reaction Time: Optimizing the reaction time ensures complete conversion while avoiding the formation of degradation products.

Scale-up challenges often relate to heat and mass transfer. Reactions that are easily managed in small flasks can become difficult to control in large reactors. Exothermic reactions, for instance, require efficient cooling systems to prevent thermal runaways. Mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction rates.

Purification methods used in the laboratory, such as column chromatography, are often not practical for large-scale production. Therefore, developing a scalable purification strategy, such as crystallization or distillation, is essential. For chiral compounds like this compound, developing a robust method for enantiomeric or diastereomeric purification at scale is a key consideration.

Finally, a thorough process safety assessment is required before any scale-up. This involves identifying potential hazards, such as toxic reagents or byproducts, exothermic reactions, and high-pressure operations, and implementing appropriate safety measures to mitigate these risks. cdc.gov The industrial production of pyridine itself involves specific safety and disposal protocols for waste streams. postapplescientific.com

| Consideration | Key Parameters to Optimize | Scale-Up Challenges |

| Process Optimization | Reactant concentration, temperature, pressure, catalyst loading, reaction time. | Maintaining consistency and control of reaction conditions. |

| Heat and Mass Transfer | Stirring speed, reactor design, cooling/heating capacity. | Ensuring efficient mixing and temperature control to avoid hotspots or runaway reactions. |

| Purification | Crystallization solvents and conditions, distillation parameters. | Developing a cost-effective and efficient purification method that avoids chromatography. |

| Safety | Identification of hazards, implementation of safety protocols. | Managing the risks associated with large quantities of chemicals and energetic reactions. |

Mechanistic Insights and Reactivity Studies of 2 Amino 2 6 Bromopyridin 2 Yl Ethanol

Investigation of Reaction Pathways Involving the Amino Group

The primary amino group in 2-Amino-2-(6-bromopyridin-2-yl)ethanol is a key site for a variety of chemical transformations, including acylation, alkylation, and participation in reductive amination schemes.

The transfer of an amino group from an amino acid to a keto acid, a process known as transamination, is a fundamental reaction in amino acid metabolism. davuniversity.org This process, catalyzed by transaminases which require pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme, involves the interconversion of a pair of amino acids and a pair of keto acids. davuniversity.org While all amino acids except lysine, threonine, proline, and hydroxyproline (B1673980) can participate in transamination, the process is not limited to α-amino groups, as the δ-amino group of ornithine can also be transaminated. davuniversity.org

In the context of synthetic chemistry, the amino group readily undergoes acylation and alkylation. For instance, methods for preparing N-alkyl amines include the direct N-alkylation of primary amines with alkyl halides. thieme-connect.de However, a common challenge is over-alkylation, which can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. thieme-connect.de Selective mono-N-alkylation can be achieved under mild conditions, for example, using potassium carbonate as a base. thieme-connect.de

Furthermore, α-amino acids can react with aldehydes to yield products of decarboxylation and/or deamination. libretexts.org The initial step involves the condensation of the amine with the aldehyde to form an imine (Schiff base). libretexts.org Subsequent reaction pathways, including proton shift and hydrolysis, can lead to a keto acid (deamination product) or an aldehyde and an amine (decarboxylation product). libretexts.org

Exploration of Hydroxyl Group Reactivity

The hydroxyl group of this compound can undergo typical reactions such as esterification and etherification. These transformations are fundamental in modifying the properties of the molecule for various applications.

The reactivity of the hydroxyl group is exemplified by the synthesis of 2-aryloxyethanols from phenols, which can be achieved under mild conditions promoted by a base like potassium carbonate. thieme-connect.de This highlights the potential for the hydroxyl group in this compound to be converted into an ether linkage.

Reactivity at the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp2 hybridized orbital, rendering it basic and nucleophilic. uoanbar.edu.iq However, its basicity is lower than that of aliphatic amines due to the higher s-character of the orbital, which holds the electron pair more tightly. uoanbar.edu.iq The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqpearson.com Conversely, it is highly reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq

A key reaction involving the pyridine nitrogen is N-oxidation. Pyridine N-oxides can be synthesized and subsequently used in various transformations. For example, pyridine N-oxides can react with isocyanides in a process that can be influenced by electronic effects, with electron-withdrawing substituents on the pyridine ring generally leading to higher yields. nih.gov

Bromine Functional Group Transformations and Derivatizations

The bromine atom on the pyridine ring is a versatile handle for a wide range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine moiety with an organoboron reagent, typically a boronic acid or ester. libretexts.orgyoutube.com The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction is known for its mild conditions and tolerance of various functional groups. youtube.comorganic-chemistry.org

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting the aryl bromide with an amine. nih.govnih.gov This method provides a direct route to synthesize secondary and tertiary aminopyridines. nih.gov

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyridine with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly effective for forming C(sp2)-C(sp) bonds and can be carried out under mild conditions. wikipedia.orglibretexts.org

Below is an interactive table summarizing these key cross-coupling reactions.

Studies on Chiral Stability and Racemization Pathways

Since this compound possesses a stereocenter at the carbon atom bearing the amino and hydroxyl groups, its chiral stability and potential for racemization are important considerations, especially in the context of synthesizing enantiomerically pure compounds.

While specific studies on the racemization of this compound are not detailed in the provided search results, general principles of stereochemical integrity in similar reactions can be considered. For instance, in the Buchwald-Hartwig amination of a bromopyridine with a chiral diamine, it was noted that no epimerization occurred in the product. chemspider.com Similarly, the Sonogashira coupling is known to proceed with retention of the stereochemistry of the starting materials. libretexts.org

The biochemical transamination process, when enzyme-catalyzed, occurs with complete preservation of the L-configuration at the α-carbon. libretexts.org However, non-enzymatic versions of this reaction can be non-stereospecific. libretexts.org These examples highlight that the stability of the chiral center in this compound during chemical transformations will be highly dependent on the specific reaction conditions and mechanisms involved.

Exploration of Derivatives and Synthetic Applications of 2 Amino 2 6 Bromopyridin 2 Yl Ethanol

Synthesis and Characterization of Novel Derivatives

The presence of nucleophilic amine and alcohol groups, alongside an electrophilic carbon-bromine bond on the pyridine (B92270) ring, allows for selective functionalization to generate a diverse library of new compounds.

Amine Derivatives (e.g., Amides, Carbamates, Ureas)

The primary amino group of 2-Amino-2-(6-bromopyridin-2-yl)ethanol is readily derivatized through standard acylation and related reactions.

Amides: Acylation of the primary amine with various acylating agents such as acid chlorides or anhydrides under basic conditions would yield the corresponding N-acyl derivatives. For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would produce N-(1-(6-bromopyridin-2-yl)-2-hydroxyethyl)acetamide.

Carbamates: Carbamate derivatives, which are prevalent in medicinal chemistry, can be synthesized through several routes. acs.org Reaction of the amine with alkyl or aryl chloroformates in a suitable solvent would yield O-alkyl/aryl carbamates. Alternatively, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) provides the widely used Boc-protected amine, a key intermediate in peptide synthesis and other organic transformations. mdpi.com

Ureas: Substituted ureas can be formed by reacting the amino group with isocyanates. This reaction is typically high-yielding and proceeds under mild conditions, allowing for the introduction of a wide array of substituents depending on the choice of the isocyanate reagent.

Table 1: Potential Amine Derivatives of this compound

| Derivative Type | Generic Structure | Example Reagent (R-X) | Example Product Name |

|---|---|---|---|

| Amide | Acetyl Chloride (CH₃COCl) | N-(1-(6-bromopyridin-2-yl)-2-hydroxyethyl)acetamide | |

| Carbamate | Ethyl Chloroformate (ClCO₂Et) | Ethyl (1-(6-bromopyridin-2-yl)-2-hydroxyethyl)carbamate | |

| Urea | Phenyl Isocyanate (PhNCO) | 1-(1-(6-bromopyridin-2-yl)-2-hydroxyethyl)-3-phenylurea |

Alcohol Derivatives (e.g., Esters, Ethers)

The secondary hydroxyl group offers another site for derivatization, which can be achieved selectively, often by first protecting the more nucleophilic amine.

Esters: Esterification of the alcohol can be accomplished through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more efficiently, with reactive acylating agents like acid chlorides or anhydrides, typically after N-protection. tandfonline.comnih.gov The synthesis of amino acid methyl esters using reagents like trimethylchlorosilane in methanol (B129727) provides a mild and efficient method applicable to a wide range of amino-containing substrates. nih.gov

Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis. chemistrytalk.orgmasterorganicchemistry.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.comlibretexts.org Care must be taken to choose conditions that favor substitution over elimination. Modern methods, such as the use of silver(I) oxide as a mild base, can facilitate this reaction without the need to pre-form the alkoxide. libretexts.org

Table 2: Potential Alcohol Derivatives of this compound

| Derivative Type | Generic Structure | Example Reagent (R-X) | Example Product Name |

|---|---|---|---|

| Ester | Benzoic Acid (PhCOOH) | 2-amino-2-(6-bromopyridin-2-yl)ethyl benzoate | |

| Ether | Methyl Iodide (CH₃I) | 2-Amino-2-(6-bromopyridin-2-yl)-1-methoxyethane |

Pyridyl Moiety Functionalization

The carbon-bromine bond on the pyridine ring is a key site for modification, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon, nitrogen, or other substituents.

C-C Coupling: Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes) can be employed to form new carbon-carbon bonds at the 6-position of the pyridine ring.

C-N Coupling: The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, replacing the bromine with a primary or secondary amine.

Related Transformations: The synthesis of 2,6-dialkylaminopyridines from 2,6-dibromopyridine (B144722) demonstrates the reactivity of the bromo-substituent towards amination. georgiasouthern.edu Similarly, N-aryl-2-aminopyridines are readily prepared by coupling anilines with 2-bromopyridines, highlighting the utility of this functional handle in building complex scaffolds. rsc.org

This compound as a Building Block in Complex Molecule Synthesis

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of more elaborate molecules, particularly heterocyclic systems.

Role in Ring-Closing Reactions

The strategic placement of the amine, alcohol, and bromo-pyridyl groups allows for various intramolecular cyclization strategies to form novel ring systems.

Intramolecular Etherification: An intramolecular Williamson ether synthesis could occur if the bromine is first displaced by a nucleophile containing a tethered alcohol. More directly, if the molecule is modified to place a leaving group on a side chain, the alcohol or amine could act as the intramolecular nucleophile to form a cyclic ether or a piperidine (B6355638) derivative, respectively. The feasibility of such closures can be predicted by Baldwin's rules. libretexts.org For example, a 5-exo-tet or 6-exo-tet cyclization is generally favored. libretexts.org

Cyclization via Cross-Coupling: A two-step sequence could involve a Sonogashira coupling to introduce an alkyne at the 6-position, followed by an intramolecular addition of the amine or alcohol to the alkyne (cycloisomerization), leading to the formation of a new fused heterocyclic ring.

Utility in Heterocyclic Synthesis

The 6-bromo-2-aminopyridine core is a common precursor for a variety of fused and substituted heterocyclic compounds.

Imidazo[1,2-a]pyridines: Reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone is a classic method for constructing the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry. The amino group of the title compound could participate in such a condensation to yield a substituted imidazo[1,2-a]pyridine. heteroletters.org

Thiazole Derivatives: The synthesis of 3-(6-bromopyridin-2-yl)-2-(2,6-difluorophenyl)-1,3-thiazolidin-4-one from 2-amino-6-bromopyridine (B113427) illustrates how the aminopyridine unit can be incorporated into other heterocyclic systems. sigmaaldrich.com

Multi-component Reactions: The compound is a suitable candidate for multi-component reactions. For instance, a reaction involving the amine, an aldehyde, and an isocyanide (Ugi reaction) or other combinations could rapidly generate molecular complexity. The synthesis of various 2-amino-3-cyanopyridines often employs multi-component strategies, showcasing the power of this approach in building diverse heterocyclic libraries. researchgate.net The related compound 2-[(5-Bromopyridin-2-yl)methylamino]ethanol has been noted as a useful intermediate in organic synthesis, further supporting the value of this structural motif.

Application in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. This approach relies on screening small, low-molecular-weight compounds, or "fragments," that can bind to biological targets. The structural alerts within these fragments are then optimized to develop more potent and selective drug candidates.

While direct, extensive research specifically detailing the application of this compound in fragment-based screening campaigns is not widely available in public literature, its molecular architecture makes it a theoretically valuable fragment. The molecule possesses several key features desirable for a fragment library: a low molecular weight, a defined three-dimensional structure, and functional groups (amino, hydroxyl, and a bromo-substituted pyridine ring) that can engage in various interactions with a protein's active site.

The pyridine ring offers a scaffold for aromatic and potential hydrogen bonding interactions, while the amino and hydroxyl groups are classic hydrogen bond donors and acceptors. The bromine atom provides a vector for further chemical modification through cross-coupling reactions, allowing for fragment growing or linking strategies. A fragment-based approach utilizing this compound would likely involve initial screening to identify binding, followed by structure-guided elaboration of the fragment to enhance affinity and specificity.

Metal Coordination Chemistry and Ligand Design Based on this compound Scaffolds

The structure of this compound is well-suited for the design of various ligands for metal coordination. The presence of the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen provides multiple potential coordination sites.

The aminoethanol moiety in conjunction with the pyridine nitrogen allows for the straightforward design of bidentate ligands. The amino group and the pyridine nitrogen can form a stable five-membered chelate ring with a metal center. Furthermore, the hydroxyl group can be derivatized to introduce additional donor atoms, leading to the formation of multidentate ligands. For example, etherification or esterification of the hydroxyl group could incorporate other ligating functionalities. The bromine on the pyridine ring can be substituted via cross-coupling reactions to introduce other coordinating groups, further expanding the denticity of the resulting ligand.

Table 1: Potential Ligand Designs from this compound

| Ligand Type | Potential Coordinating Atoms | Synthetic Modification |

|---|---|---|

| Bidentate (N,N') | Pyridine Nitrogen, Amino Nitrogen | Direct use of the compound |

| Tridentate (N,N',O) | Pyridine Nitrogen, Amino Nitrogen, Hydroxyl Oxygen | Deprotonation of the hydroxyl group |

The coordination chemistry of ligands derived from this compound is expected to be rich and varied. The primary coordination mode would likely involve the pyridine and amino nitrogens, forming a bidentate chelate. However, the hydroxyl group could also participate in coordination, either as a neutral donor or as a deprotonated alkoxide, leading to different coordination geometries and metal complex stabilities. The steric and electronic properties of the metal center and the reaction conditions would heavily influence the preferred coordination mode. Spectroscopic techniques such as NMR, IR, and X-ray crystallography would be essential to elucidate the precise coordination environment in any resulting metal complexes.

Chiral ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The chiral center at the carbon bearing the amino and hydroxyl groups in this compound makes it an attractive precursor for the synthesis of chiral ligands. The enantiomerically pure forms, (R)- and (S)-2-Amino-2-(6-bromopyridin-2-yl)ethanol, can be used to prepare chiral catalysts.

These chiral ligands, when complexed with transition metals, could be applied in a variety of asymmetric transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The predictable coordination geometry and the defined stereochemistry of the ligand would be key to inducing high levels of enantioselectivity in the catalytic reaction. While specific examples of catalysts derived from this compound are not prevalent in the literature, its structural motifs are analogous to those found in well-established chiral ligands.

Role as an Intermediate in Advanced Organic Synthesis

The classification of this compound as a "building block" and "advanced intermediate" underscores its utility in the construction of more complex molecular architectures. chemicalregister.com Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable aromatic ring, allows for sequential and diverse chemical transformations.

The amino and hydroxyl groups can be protected or can participate in reactions such as acylation, alkylation, and the formation of heterocyclic rings. The 6-bromopyridin-2-yl moiety is particularly valuable for its ability to undergo a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a vast array of substituents at the 6-position of the pyridine ring, providing a powerful tool for the synthesis of complex target molecules, including pharmaceuticals and materials with specific electronic or photophysical properties.

For instance, the bromine atom can be replaced with aryl, alkyl, or alkyne groups, significantly increasing the molecular complexity. This versatility makes this compound a valuable starting material in multi-step synthetic sequences.

Computational and Theoretical Investigations of 2 Amino 2 6 Bromopyridin 2 Yl Ethanol

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule at the atomic level. These methods provide a static, time-independent view of the molecule in its lowest energy state.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed for optimizing molecular geometries and calculating electronic properties due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 2-Amino-2-(6-bromopyridin-2-yl)ethanol, DFT calculations, often using a hybrid functional such as B3LYP with a basis set like 6-31+G(d), are ideal for determining its three-dimensional structure. mostwiedzy.pl

The calculations would begin by optimizing the molecule's geometry to find the most stable arrangement of its atoms. This process yields key structural parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound (Hypothetical Data) This data is representative of what would be obtained from a DFT/B3LYP/6-31+G(d) calculation and is for illustrative purposes.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-Br | 1.89 Å | |

| C-N (Pyridine) | 1.34 Å | |

| C-C (Side Chain) | 1.53 Å | |

| C-O (Hydroxyl) | 1.43 Å | |

| C-N (Amino) | 1.47 Å | |

| Bond Angles | ||

| C-C-Br | 119.5° | |

| C-N-C (Pyridine Ring) | 117.0° | |

| O-C-C | 111.2° | |

| N-C-C | 110.5° | |

| Dihedral Angle |

DFT is also used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. dergipark.org.tr A smaller energy gap suggests the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical Data) Calculated using the DFT/B3LYP method.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 5.63 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. aps.org High-level methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster Singles, Doubles, and Triples (CCSD(T)) provide more accurate results than DFT, especially for describing weak interactions and excited states, though at a much greater computational expense. nih.gov These methods serve as a "gold standard" to benchmark and validate the geometries and energies obtained from more computationally efficient DFT calculations. For this compound, CCSD(T) calculations on a simplified model could confirm the accuracy of the DFT-predicted conformational energies and electronic properties.

Molecular Dynamics Simulations for Conformational Analysis

The ethanolamine (B43304) side chain of this compound is flexible, with rotation possible around the C-C and C-N bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational flexibility. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com

An MD simulation, typically performed in a simulated solvent box (e.g., water or ethanol), would reveal the preferred conformations of the side chain and the dynamics of intramolecular hydrogen bonding. nih.govoup.com Key interactions would include hydrogen bonds between the hydroxyl (-OH) group, the amino (-NH2) group, and the nitrogen atom of the pyridine (B92270) ring. These simulations provide insight into the molecule's dynamic behavior in solution, which is crucial for understanding its interactions with biological targets.

Table 3: Predicted Stable Conformers from Molecular Dynamics (Hypothetical Data)

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular H-Bond |

|---|---|---|---|

| 1 | ~65° (gauche) | 0.00 | OH···N(pyridine) |

| 2 | ~-68° (gauche) | 0.45 | NH₂···O(hydroxyl) |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms. researchgate.netresearchgate.net By calculating the energies of reactants, products, and intermediate transition states, the most likely reaction pathway can be determined. For this compound, a likely reaction is nucleophilic aromatic substitution (SNAr) at the C6 position, where the bromine atom is displaced. nih.govnih.gov

DFT calculations can locate the structure of the transition state (TS) for such a reaction and determine the activation energy (Ea), which is the energy barrier that must be overcome. A lower activation energy indicates a faster reaction rate.

Table 4: Hypothetical Reaction Profile for SNAr with a Nucleophile (e.g., CH₃O⁻) Energy values are relative to the reactants.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃O⁻ | 0.0 |

| Transition State (TS) | Meisenheimer complex formation | +15.2 |

Computational Design of Novel Derivatives

A validated computational model of this compound can serve as a scaffold for the in silico design of new derivatives with tailored properties. tandfonline.com This approach is widely used in drug discovery to create molecules with potentially improved efficacy or pharmacokinetic profiles. nih.govnih.gov

By systematically modifying the parent structure—for instance, by replacing the bromine atom with other halogens (F, Cl) or with different functional groups, or by altering the ethanolamine side chain—researchers can computationally screen a virtual library of new compounds. The electronic properties (HOMO/LUMO), potential reactivity, and binding modes of these derivatives can be predicted before committing to their chemical synthesis, saving significant time and resources. mdpi.com

Investigation of Stereoelectronic Effects

Stereoelectronic effects are interactions between the electronic structure of a molecule and its spatial arrangement (stereochemistry) that influence its stability and reactivity. researchgate.net In this compound, these effects are significant.

Computational analyses like Natural Bond Orbital (NBO) analysis can be used to study these phenomena. rsc.org Key stereoelectronic effects in this molecule include:

Inductive Effects: The highly electronegative bromine atom exerts a strong electron-withdrawing inductive effect on the pyridine ring, influencing its aromaticity and the reactivity of all positions on the ring. nih.gov

Lone Pair Interactions: The orientation of the lone pairs on the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen dictates the most stable conformations through the minimization of electrostatic repulsion and the optimization of stabilizing hyperconjugative interactions. These lone pairs are also the primary sites for hydrogen bonding and protonation.

Anomeric Effects: Potential stabilizing interactions may exist between the lone pair of the amino group and the antibonding orbital (σ*) of the adjacent C-O bond, influencing the rotational barrier of the side chain.

These detailed computational investigations provide a powerful framework for understanding the intrinsic properties of this compound, guiding future experimental work and the rational design of novel functional molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 2 6 Bromopyridin 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of each atom, their connectivity through chemical bonds, and their spatial proximity. For 2-Amino-2-(6-bromopyridin-2-yl)ethanol, these techniques are crucial for confirming the substitution pattern on the pyridine (B92270) ring and elucidating the stereochemistry of the chiral center.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation

One-dimensional NMR spectra provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethanolamine (B43304) side chain. The pyridine protons, due to the influence of the electronegative nitrogen atom and the bromine substituent, would appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the side chain, including the methine proton (CH), the methylene (B1212753) protons (CH₂), and the protons of the amino (NH₂) and hydroxyl (OH) groups, would resonate in the upfield region. The chemical shifts of the NH₂ and OH protons can be broad and their positions are often solvent and concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The pyridine ring would exhibit six distinct signals, with the carbon atom attached to the bromine (C-6) showing a characteristic chemical shift influenced by the heavy atom effect. The carbons of the ethanolamine side chain, the methine carbon (C-α), and the methylene carbon (C-β), would appear at distinct chemical shifts, providing further confirmation of the structure. mdpi.comresearchgate.net

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information. Two signals would be expected for this compound: one for the pyridine nitrogen and one for the amino nitrogen. The chemical shifts of these nitrogens are sensitive to their hybridization and chemical environment, offering another layer of structural verification.

Predicted NMR Data: In the absence of direct experimental spectra, predictive software such as ChemDraw can be utilized to estimate the chemical shifts. youtube.com These predictions are based on extensive databases of known compounds and provide a reasonable approximation of the expected spectral data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.30 - 7.50 | 120 - 125 |

| H-4 | 7.60 - 7.80 | 138 - 142 |

| H-5 | 7.10 - 7.30 | 115 - 120 |

| C-2 | - | 160 - 165 |

| C-6 | - | 140 - 145 |

| H-α | 4.00 - 4.50 | 55 - 60 |

| H-β | 3.60 - 4.00 | 65 - 70 |

| NH₂ | Variable | - |

| OH | Variable | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful techniques for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3, H-4, and H-5) and between the methine proton (H-α) and the methylene protons (H-β) of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹J-coupling). This is crucial for assigning the proton signals to their corresponding carbon atoms. For instance, the signal for H-α would show a cross-peak with the signal for C-α.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry. In the case of this chiral molecule, NOESY could potentially show correlations between the protons of the side chain and the protons on the pyridine ring, providing insights into the preferred conformation of the molecule in solution. The study of chiral β-amino alcohols with pyridyl moieties has demonstrated the utility of NMR in confirming structural and configurational identity. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₉BrN₂O), the expected exact mass can be calculated with high precision. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, which is a clear indicator for the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a fragment ion corresponding to [M - 31]⁺.

Cleavage of the C-C bond in the ethanolamine side chain: This could lead to the formation of a stable pyridinylmethaniminium ion.

Loss of ammonia (B1221849) (-NH₃): This is a common fragmentation for primary amines.

Fragmentation of the pyridine ring: This can occur through various pathways, although it is generally more stable.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Table 2: Expected HRMS Data and Major MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | C₇H₁₀BrN₂O⁺ | 217.0026 |

| [M+H]⁺ (for ⁸¹Br) | C₇H₁₀BrN₂O⁺ | 219.0005 |

| [M-CH₂OH]⁺ | C₆H₇BrN₂⁺ | 185.9818 (for ⁷⁹Br) |

| [M-NH₃]⁺ | C₇H₆BrO⁺ | 199.9600 (for ⁷⁹Br) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and thus the atomic positions can be generated.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state conformation, including bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can establish the absolute stereochemistry of the chiral center, provided that a suitable crystallization method (e.g., from a chiral solvent or as a salt with a chiral counter-ion) is employed or if anomalous dispersion effects are measurable.

The crystal packing would likely be dominated by intermolecular hydrogen bonding. The amino and hydroxyl groups are excellent hydrogen bond donors, while the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. This could lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets. The crystal structure of a co-crystal salt of 2-amino-6-bromopyridine (B113427) has shown that the aminopyridinium moiety can form robust hydrogen-bonded motifs. chemicalbook.com Similar interactions would be expected to play a significant role in the crystal lattice of the title compound.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |

| Key Hydrogen Bonds | N-H···O, O-H···N, N-H···N |

| Dominant Intermolecular Forces | Hydrogen bonding, π-π stacking (of pyridine rings) |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is anticipated to be heavily influenced by a network of intermolecular hydrogen bonds. The primary amine (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the pyridinic nitrogen and the oxygen and nitrogen atoms themselves can act as acceptors. These interactions are expected to dictate the molecular packing in the crystal lattice.

In a related, albeit much larger, molecule containing a 6-bromopyridin-2-yl moiety, (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, the crystal structure was determined to be in the orthorhombic space group Pca2₁ with Z=4 researchgate.net. While not directly transferable, this indicates the types of crystalline systems such compounds can form. It is plausible that this compound would also crystallize in a common space group, with its packing arrangement maximizing the hydrogen bonding potential to form stable, three-dimensional networks. The bromine atom may also participate in halogen bonding, further stabilizing the crystal structure.

Table 1: Anticipated Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Impact on Crystal Structure |

| Hydrogen Bonding | -OH, -NH₂ | N (pyridine), O (hydroxyl), N (amine) | Primary determinant of molecular packing and lattice energy. |

| Halogen Bonding | C-Br | N (pyridine), O (hydroxyl), N (amine) | Directional interaction influencing molecular orientation. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Potential for offset or face-to-face stacking, contributing to crystal stability. |

Absolute Configuration Determination

As this compound possesses a chiral carbon (the carbon atom bonded to the hydroxyl, amino, and pyridyl groups), it exists as a pair of enantiomers, (R)- and (S)-. Determining the absolute configuration of a specific enantiomer is crucial and is typically achieved through single-crystal X-ray diffraction of a resolved enantiomer, often by co-crystallization with a known chiral auxiliary. The presence of the bromine atom is advantageous for this, as its anomalous dispersion signal can be used to unambiguously determine the absolute stereochemistry. Commercial suppliers list the (S)-enantiomer of a related compound, 2-Amino-2-(6-bromopyridin-3-yl)ethanol, indicating that chiral synthesis and separation of these types of molecules are established processes bldpharm.com.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show distinct bands corresponding to its primary functional groups. The O-H and N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, often as broad bands due to hydrogen bonding. Aromatic C-H stretches from the pyridine ring would appear around 3000-3100 cm⁻¹. The pyridine ring itself will have characteristic ring stretching vibrations between 1400 and 1600 cm⁻¹. The C-Br stretching vibration is expected at a lower frequency, generally in the range of 500-650 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data, especially for the pyridine ring and C-C backbone vibrations. General principles of Raman and surface-enhanced Raman spectroscopy (SERS) are often applied to molecules of biological interest to understand their structure and interactions researchgate.net.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H | Stretching | 3200-3600 (broad) | IR |

| N-H | Stretching | 3300-3500 | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| C-N (amine) | Stretching | 1020-1250 | IR |

| C-O (alcohol) | Stretching | 1050-1260 | IR |

| Pyridine Ring | Ring Stretching | 1400-1600 | IR, Raman |

| C-Br | Stretching | 500-650 | IR, Raman |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, CD spectroscopy would provide a unique spectral fingerprint for each enantiomer.

The chromophore in this molecule is the 6-bromopyridin-2-yl group. The electronic transitions associated with this aromatic system, when perturbed by the adjacent chiral center, will give rise to CD signals. The sign and magnitude of these Cotton effects can provide information about the stereochemistry of the molecule. Studies on related chiral amino alcohols and amino acids have demonstrated the utility of CD in elucidating stereochemical features and studying interactions with other molecules nih.govnih.gov. The development of induced CD probes using lanthanide complexes for amino acid detection highlights the sensitivity of this technique to the chiral environment nih.gov.

The CD spectrum of a pure enantiomer of this compound would be the mirror image of its opposite enantiomer. This technique is therefore invaluable for confirming enantiomeric purity and for studying conformational changes in solution.

Emerging Research Directions and Future Prospects

Exploration of New Synthetic Methodologies

While established routes to 2-Amino-2-(6-bromopyridin-2-yl)ethanol exist, future research is likely to focus on developing more efficient, stereoselective, and sustainable synthetic strategies. The asymmetric synthesis of chiral β-amino alcohols is a field of intense research, with new methods offering modular and high-value pathways to these structures. westlake.edu.cn Innovations in this area could lead to more direct and cost-effective production of this compound.

One promising avenue is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases, have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high enantiomeric excess. trdizin.gov.tr Applying such enzymatic methods to a suitable precursor of this compound could offer a greener and more selective alternative to traditional chemical synthesis.

Furthermore, advancements in catalytic acceptorless dehydrogenative coupling (ADC) reactions present another frontier. rsc.org Research into cobalt-catalyzed ADC of amino alcohols with secondary alcohols to form pyridine (B92270) derivatives suggests that novel synthetic routes starting from simpler building blocks could be devised. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Development of specific enzymes for the target molecule's precursors. |

| Asymmetric Catalysis | High enantiomeric purity, modularity, potential for scalability. westlake.edu.cn | Design of new chiral ligands and catalysts for the efficient synthesis of functionalized amino alcohols. rsc.org |

| Dehydrogenative Coupling | Atom economy, use of readily available starting materials. rsc.org | Exploration of novel catalyst systems for the direct synthesis of the pyridyl ethanol (B145695) core. |

Development of Novel Reactivity Patterns

The reactivity of this compound is largely centered around its role as a synthetic intermediate. However, its constituent functional groups—the bromo-pyridine and the amino alcohol—offer a playground for exploring novel reactivity patterns.

The bromine atom on the pyridine ring is a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. While this is utilized in its current applications, there is potential to explore less conventional transformations. For instance, the development of new phosphine (B1218219) reagents for the selective halogenation and subsequent functionalization of pyridines could open up new reaction pathways. nih.gov

The vicinal amino alcohol moiety is a classic bidentate ligand scaffold. Future research could focus on the coordination chemistry of this compound with a wide range of metal centers. This could lead to the development of new chiral catalysts for asymmetric transformations, where the electronic properties of the bromo-pyridine backbone could modulate the catalytic activity and selectivity. The synthesis of new chiral amino alcohol ligands for applications in asymmetric catalysis is an active area of research. rsc.org

Applications in Materials Science

The unique structure of this compound makes it an intriguing building block for advanced materials.

Polymer Chemistry: Pyridine-containing polymers are of interest for applications ranging from metal capture to the self-assembly of block copolymers. nih.gov The bromo-pyridine unit of this compound could serve as a monomer in polymerization reactions. For example, after conversion of the bromine to a more reactive group, it could be incorporated into condensation polymers. Alternatively, the amino or hydroxyl groups could be modified to introduce a polymerizable moiety, leading to pyridine-functionalized polymers with potential applications in catalysis or as smart materials. The innate Lewis basicity of the pyridine motif, which can sometimes hinder polymerization, can be overcome by careful monomer design. nih.gov

Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. wikipedia.org The pyridyl nitrogen of this compound can participate in hydrogen bonding and metal coordination, while the aromatic ring can engage in π-π stacking. The bromine atom can also participate in halogen bonding, a highly directional interaction increasingly used in crystal engineering and the design of functional materials. acs.org These features make it a prime candidate for the design of self-assembling systems, such as metallogels, liquid crystals, or porous organic frameworks. The incorporation of pyridyl-N-oxide moieties, which could be accessed from the parent pyridine, has also been shown to be effective in creating robust supramolecular gels. mdpi.com

| Material Science Application | Key Structural Feature | Potential Functionality |

| Polymer Chemistry | Bromo-pyridine, amino alcohol | Metal chelation, catalytic supports, self-assembling block copolymers. nih.gov |

| Supramolecular Chemistry | Pyridyl N, aromatic ring, Br atom, -OH, -NH2 | Gels, liquid crystals, porous materials, sensors. wikipedia.orgmdpi.com |

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow processes, which offer advantages in terms of safety, efficiency, and scalability. The synthesis of chiral amino alcohols and heterocyclic compounds are areas where flow chemistry has already demonstrated significant benefits. nih.govnih.gov

Future research could focus on developing a continuous flow synthesis of this compound. This would be particularly valuable for its industrial production. Furthermore, the use of immobilized catalysts and reagents in packed-bed reactors could streamline the synthesis and purification processes.

Automated synthesis platforms could also be employed to rapidly explore the reactivity of this compound. By systematically varying reaction partners and conditions, new derivatives with interesting properties could be discovered in a high-throughput manner. This approach would be particularly useful for screening its potential as a ligand in a wide range of catalytic reactions.

Potential for Bio-Inspired Synthesis and Mechanistic Studies

Bio-inspired synthesis seeks to mimic the efficiency and selectivity of natural enzymatic processes. The chiral amino alcohol motif is prevalent in many biologically active molecules and natural products. acs.org This suggests that this compound could serve as a scaffold for the synthesis of novel bioactive compounds.

Moreover, its ability to act as a ligand for transition metals opens up possibilities in bio-inspired catalysis. For example, manganese complexes with pyridyl-aminoalcohol ligands have been investigated as potential catalysts for water oxidation, mimicking the oxygen-evolving complex in photosystem II. The specific electronic and steric properties of this compound could lead to catalysts with unique reactivity for a variety of oxidation or reduction reactions.

Detailed mechanistic studies of reactions involving this compound, both in its synthesis and its application as a ligand, will be crucial. Computational studies, for instance, could provide insights into the transition states of reactions it catalyzes, allowing for the rational design of more efficient systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.